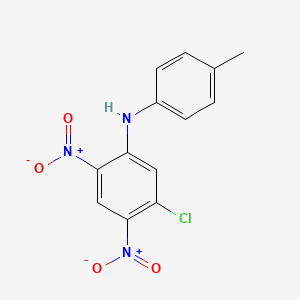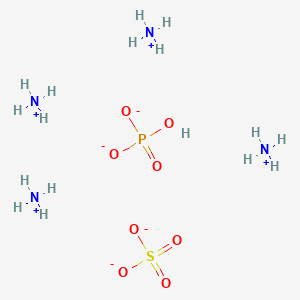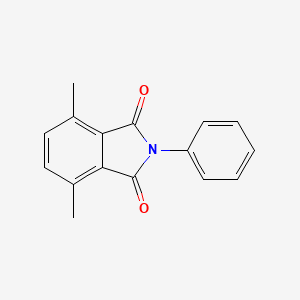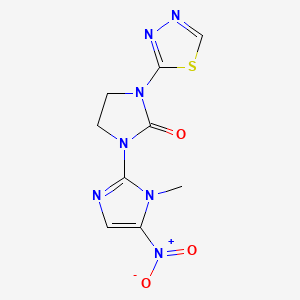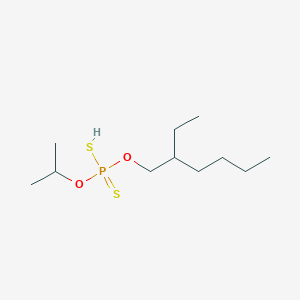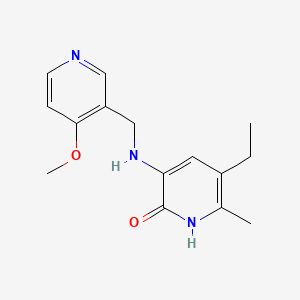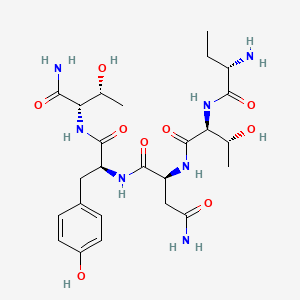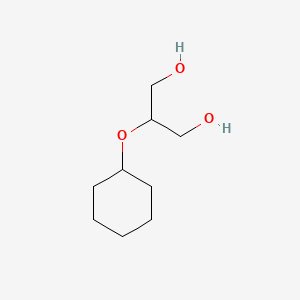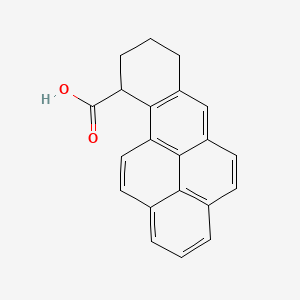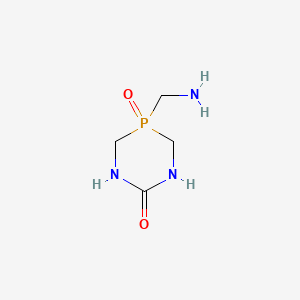
3,4-Dihydro-2h-pyran-2,2-diyldimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 100728 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in the induction of neural stem cells from human pluripotent stem cells, making it a valuable resource in neuroscience research and clinical applications.
Métodos De Preparación
The preparation of NSC 100728 involves several synthetic routes and reaction conditions. One common method includes the use of a serum-free neural induction medium, which can convert human pluripotent stem cells into neural stem cells within a week. This process eliminates the need for embryoid body formation and mechanical isolation, making it more efficient and less labor-intensive .
Análisis De Reacciones Químicas
NSC 100728 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dimethyl sulfoxide, tetrahydrofuran, and dichloromethane. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
NSC 100728 has a wide range of scientific research applications. In chemistry, it is used as a solvent and reagent in organic synthesis. In biology, it plays a crucial role in the differentiation of neural stem cells, which has implications for studying cell fate specification, disease modeling, and drug screening. In medicine, it is being explored for its potential in treating neurodegenerative diseases and neurological disorders. Industrially, it is used in the production of various chemical compounds and materials .
Mecanismo De Acción
The mechanism of action of NSC 100728 involves its ability to induce the differentiation of human pluripotent stem cells into neural stem cells. This process is mediated by specific molecular targets and pathways, including the activation of neural-specific transcription factors and signaling pathways that promote neural differentiation .
Comparación Con Compuestos Similares
NSC 100728 can be compared with other compounds used in neural induction and differentiation. Similar compounds include NSC 706744, NSC 725776 (Indimitecan), and NSC 724998 (Indotecan). These compounds also target neural differentiation pathways but may differ in their efficiency, stability, and specific applications .
Propiedades
Número CAS |
14278-50-3 |
|---|---|
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
[2-(hydroxymethyl)-3,4-dihydropyran-2-yl]methanol |
InChI |
InChI=1S/C7H12O3/c8-5-7(6-9)3-1-2-4-10-7/h2,4,8-9H,1,3,5-6H2 |
Clave InChI |
QDGIAYURMHFNHL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC=C1)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


